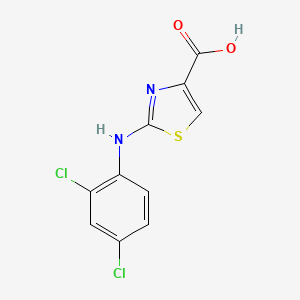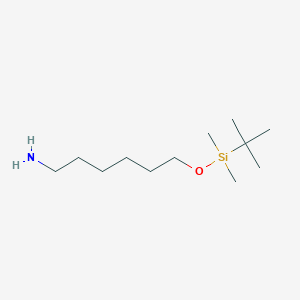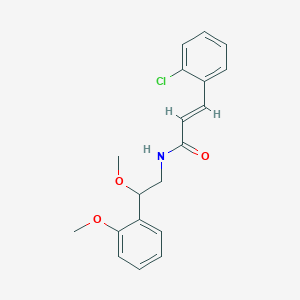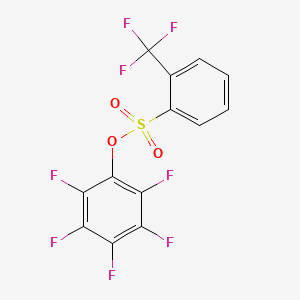
2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate is a fluorinated aromatic sulfonate compound characterized by its high degree of fluorination and sulfonate functional group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate typically involves the fluorination of phenyl compounds followed by sulfonation. One common synthetic route is the direct fluorination of 2-(trifluoromethyl)benzene with elemental fluorine in the presence of a catalyst, followed by sulfonation using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure high purity and yield. These methods often involve the use of specialized reactors and controlled reaction conditions to optimize the fluorination and sulfonation steps.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl groups or amines.
Substitution: Formation of various substituted phenyl compounds.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research for labeling and detecting proteins.
Medicine: In the development of pharmaceuticals, particularly in the design of fluorinated drugs.
Industry: In the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 2,3,4,5,6-pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate exerts its effects depends on its specific application. In proteomics, for example, it may act as a fluorescent label that binds to specific amino acids, allowing for the visualization and analysis of protein structures. The molecular targets and pathways involved are typically related to the specific functional groups present in the compound.
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: A closely related compound with one less fluorine atom.
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene: Another fluorinated aromatic compound with a different functional group.
Uniqueness: 2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate stands out due to its high degree of fluorination, which imparts unique chemical stability and reactivity. This makes it particularly useful in applications requiring robustness against harsh conditions.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(trifluoromethyl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F8O3S/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(22,23)6-4-2-1-3-5(6)13(19,20)21/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODLENXBAALXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)
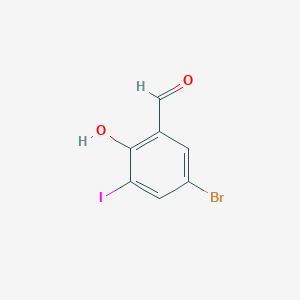
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2556687.png)
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)
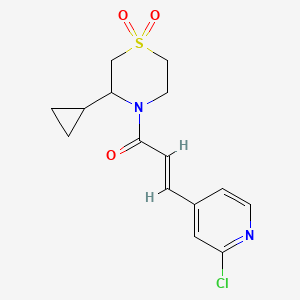
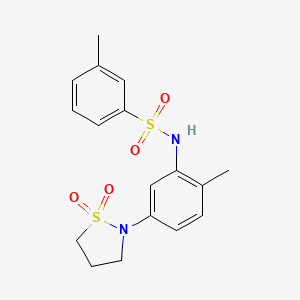
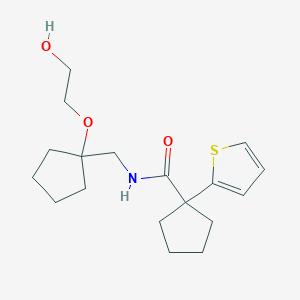
![4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2556701.png)

